molecular formula C11H9NO3S2 B1349467 (5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 69505-47-1

(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B1349467
CAS RN: 69505-47-1
M. Wt: 267.3 g/mol
InChI Key: PCTZLDOIVAVMME-WEVVVXLNSA-N
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Description

(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly known as 5-HMF, is a naturally occurring compound found in a variety of plant species. It is a phenolic compound with a thiazole ring, and has been found to possess a wide range of biological activities. 5-HMF is a potential candidate for use as a drug, and has been studied for its pharmacological properties, including anti-inflammatory, anti-oxidant, and anti-cancer activities.

Scientific Research Applications

Synthesis and Structural Analysis

The compound , due to its structural similarity to compounds studied in the literature, may be involved in the synthesis of various heterocyclic compounds. For instance, related derivatives like 4-thiazolidinone cores have been synthesized using multicomponent reactions, demonstrating their potential as building blocks for biologically active molecules (Sydorenko et al., 2022). This suggests that the compound could serve as a precursor in the synthesis of new materials with potential applications in medicinal chemistry.

Photodynamic Therapy Potential

A study on zinc phthalocyanine derivatives, containing structural motifs similar to the compound of interest, demonstrated significant photodynamic therapy (PDT) potential. These compounds exhibited high singlet oxygen quantum yields, which are crucial for the effectiveness of PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). The structural features of (5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, especially the presence of a thiazol-4(5H)-one core, might contribute to similar photophysical and photochemical properties, indicating potential research avenues in photodynamic therapy applications.

Antimicrobial and Nematicidal Properties

Methylene-bisthiazolidinone derivatives, related to the compound , have been evaluated for their nematicidal and antibacterial activities. These studies reveal that such compounds can be effective against specific nematodes and bacterial strains, suggesting a potential for agricultural and antimicrobial applications (Srinivas, Nagaraj, & Reddy, 2008). Given the structural similarity, (5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one could also be investigated for these properties.

properties

IUPAC Name

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-15-8-3-2-6(4-7(8)13)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTZLDOIVAVMME-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362480
Record name (5E)-5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS RN

69505-47-1
Record name (5E)-5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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